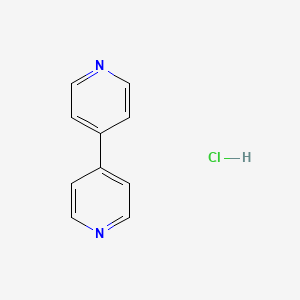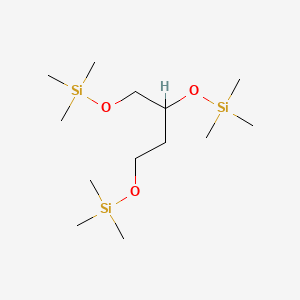
Butane, 1,2,4-tris(trimethylsiloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 1,2,4-tris(trimethylsiloxy)-, also known as 1,2,4-Butanetriol, 3TMS derivative, is a chemical compound with the molecular formula C13H34O3Si3 and a molecular weight of 322.6638 g/mol . This compound is characterized by the presence of three trimethylsiloxy groups attached to a butane backbone.
準備方法
The synthesis of Butane, 1,2,4-tris(trimethylsiloxy)- typically involves the reaction of 1,2,4-butanetriol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,2,4-Butanetriol+3(CH3)3SiCl→Butane, 1,2,4-tris(trimethylsiloxy)-+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
Butane, 1,2,4-tris(trimethylsiloxy)- undergoes various chemical reactions, including:
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to yield 1,2,4-butanetriol and trimethylsilanol.
Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The butane backbone can undergo oxidation and reduction reactions, although these are less common compared to reactions involving the trimethylsiloxy groups.
Common reagents used in these reactions include water or acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Butane, 1,2,4-tris(trimethylsiloxy)- has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the trimethylsiloxy groups protect hydroxyl groups during multi-step syntheses.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Butane, 1,2,4-tris(trimethylsiloxy)- primarily involves the reactivity of the trimethylsiloxy groups. These groups can be easily removed under acidic or basic conditions, revealing the underlying hydroxyl groups. This property is exploited in organic synthesis to protect hydroxyl groups temporarily. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Butane, 1,2,4-tris(trimethylsiloxy)- can be compared with other similar compounds such as:
Butane, 1,2,3-tris(trimethylsiloxy)-: This compound has a similar structure but with the trimethylsiloxy groups attached to different positions on the butane backbone.
Butane, 1,2,4-triol: The parent compound without the trimethylsiloxy groups, which is more reactive and less stable under certain conditions.
The uniqueness of Butane, 1,2,4-tris(trimethylsiloxy)- lies in its specific substitution pattern, which provides distinct reactivity and stability compared to its analogs.
特性
CAS番号 |
33581-75-8 |
|---|---|
分子式 |
C13H34O3Si3 |
分子量 |
322.66 g/mol |
IUPAC名 |
1,4-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-17(2,3)14-11-10-13(16-19(7,8)9)12-15-18(4,5)6/h13H,10-12H2,1-9H3 |
InChIキー |
ZWTQGTCQGKKVSN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


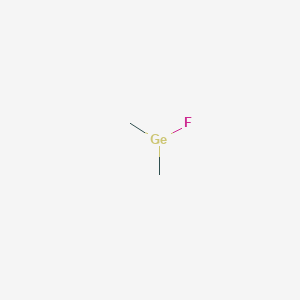
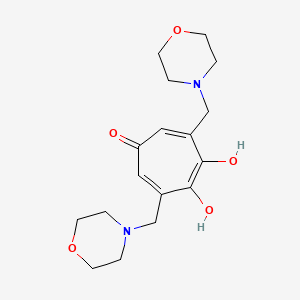





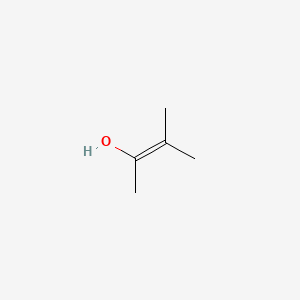

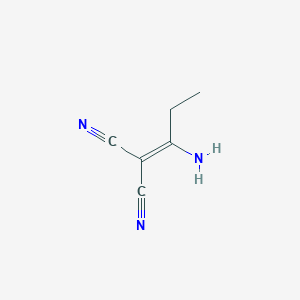
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
